

Techniques for Measuring the Activity of Histone Crotonyltransferases: Application Notes and Protocols

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Histone crotonylation (Kcr) is a recently discovered post-translational modification that plays a crucial role in regulating gene expression and cellular processes. The enzymes responsible for adding this mark are known as histone crotonyltransferases (HCTs). Key examples of proteins with HCT activity include p300/CBP and MOF.[1][2][3] Accurate measurement of HCT activity is essential for understanding their biological function and for the development of targeted therapeutics.

These application notes provide an overview and detailed protocols for various methods to measure the activity of histone crotonyltransferases, catering to both in vitro and cell-based experimental setups.

I. Overview of Assay Techniques

The activity of HCTs can be measured through a variety of techniques, largely adapted from established histone acetyltransferase (HAT) assays. These methods can be broadly categorized as in vitro assays, which use purified components to characterize enzyme kinetics and inhibitor potency, and cell-based assays, which assess HCT activity within a cellular context.

Key Assay Formats:



- Radioactive Assays: Considered a gold standard, these assays directly measure the transfer
 of a radiolabeled crotonyl group from [3H]- or [14C]-crotonyl-CoA to a histone substrate.[4]
- Antibody-Based Assays: These methods, including Western Blot, ELISA, and Immunofluorescence, utilize antibodies that specifically recognize crotonylated lysine residues to detect the product of the HCT reaction.[2][5][6]
- Coupled Enzymatic Assays (Fluorescence or Absorbance): These are continuous assays
 that detect the production of Coenzyme A (CoA-SH), a universal by-product of the acyl-CoA
 transferase reaction. The release of CoA-SH is coupled to a secondary reaction that
 produces a fluorescent or colorimetric signal.[7][8][9]
- Mass Spectrometry: A powerful and unbiased method for identifying and quantifying specific sites of histone crotonylation on histone peptides or proteins.[10][11][12]
- Single-Molecule Detection: An advanced fluorescence-based technique capable of simultaneously measuring the acetyltransferase and crotonyltransferase activities of individual enzyme molecules.[13]

II. Data Presentation: Comparison of HCT Assay Techniques



Assay Technique	Principle	Detection Method	Throughp ut	Advantag es	Disadvant ages	Primary Applicatio n
Radioactiv e Filter- Binding Assay	Transfer of radiolabele d crotonyl group from [3H]-crotonyl-CoA to a biotinylated histone peptide, which is then captured on streptavidin -coated plates.[14]	Scintillation Counting	Medium to High	Gold standard, highly sensitive, direct measurem ent.[4]	Requires handling of radioactive materials, endpoint assay.	Enzyme kinetics, inhibitor screening.
Western Blot	Separation of histones by SDS- PAGE, transfer to a membrane, and detection of crotonylate d histones using a specific primary antibody	Chemilumi nescence or Fluorescen ce	Low	Widely accessible, provides information on the molecular weight of the modified protein.	Semi- quantitative , low throughput, antibody- dependent.	Validation of HCT activity in cells, analysis of specific histone targets.



	and a labeled secondary antibody.[5]					
ELISA	Capture of a histone substrate on a microplate, HCT reaction, and detection of the crotonylate d product with a specific primary antibody and an enzyme-conjugated secondary antibody.[6]	Colorimetri c, Chemilumi nescent, or Fluorescen t	High	High throughput, quantitative	Indirect detection, requires highly specific antibodies.	High- throughput screening (HTS) for inhibitors.
Coupled Fluorescen t Assay	The CoA-SH produced in the HCT reaction reacts with a thiolsensitive fluorophore (e.g., CPM) or is used in a	Fluorescen ce Intensity	High	Continuous , real-time kinetics, non- radioactive, suitable for HTS.	Indirect, potential for compound interferenc e with coupling enzymes or fluorophore	Enzyme kinetics, HTS for inhibitors.



	coupled enzymatic reaction that generates a fluorescent product.[8]					
Mass Spectromet ry (LC- MS/MS)	Enzymatic digestion of crotonylhistones followed by liquid chromatogr aphy and tandem mass spectromet ry to identify and quantify crotonylate d peptides. [11][15]	Mass-to- charge ratio	Low to Medium	Highly specific, identifies modificatio n sites, can quantify relative abundance, unbiased.	Requires specialized equipment and expertise, lower throughput.	Identification of crotonylation sites, validation of enzyme specificity.
Immunoflu orescence (IF)	In situ detection of histone crotonylatio n in fixed cells using a specific primary antibody and a fluorescentl y labeled	Fluorescen ce Microscopy	Low	Provides spatial information on HCT activity within the cell/nucleu s.	Not quantitative , antibody- dependent, fixation can create artifacts.	Cellular localization of HCT activity, effect of treatments on global crotonylatio n.



secondary antibody.[2]

[5]

III. Experimental Protocols Protocol 1: In Vitro Radioactive Filter-Binding Assay for HCT Activity

This protocol is adapted from standard radiometric assays for histone acetyltransferases.[4] It measures the incorporation of a tritium-labeled crotonyl group from [3H]-crotonyl-CoA onto a histone peptide substrate.

Materials:

- Purified recombinant HCT enzyme (e.g., p300/CBP)
- Histone H3 peptide (1-21), biotinylated at the C-terminus
- [3H]-crotonyl-CoA (requires custom synthesis or specialized vendor)
- HCT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT
- Stop Solution: 10% acetic acid
- Streptavidin-coated filter plates (e.g., Millipore Multiscreen)
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Reaction Setup: In a 96-well plate, prepare the reaction mixture on ice. For a final volume of $50~\mu L$:
 - 25 μL of 2x HCT Assay Buffer



- 5 μL of Histone H3 peptide (final concentration 10 μM)
- 5 μL of purified HCT enzyme (e.g., 50-100 nM final concentration)
- 10 μL of deionized water (or inhibitor solution)
- Initiate Reaction: To start the reaction, add 5 μL of [3H]-crotonyl-CoA (final concentration 1 μM, specific activity ~5 Ci/mmol).
- Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
- Stop Reaction: Add 50 μL of Stop Solution to each well.
- Capture Peptide: Transfer 90 μL of the reaction mixture to a streptavidin-coated filter plate. Incubate for 10 minutes at room temperature to allow the biotinylated peptide to bind.
- Washing: Wash the plate three times with 200 μL of wash buffer (e.g., PBS with 0.1% Tween-20) using a vacuum manifold to remove unincorporated [3H]-crotonyl-CoA.
- Scintillation Counting: Add 100 μL of scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

Protocol 2: In Vitro Coupled Fluorescent Assay for HCT Activity

This continuous assay measures the production of CoA-SH, which then reacts with a thiol-reactive dye to produce a fluorescent signal.

Materials:

- Purified recombinant HCT enzyme (e.g., p300/CBP)
- Histone H3 peptide (1-21) or full-length histone H3
- Crotonyl-CoA
- HCT Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP



- CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) fluorescent dye (prepare a 10 mM stock in DMSO)
- Fluorescence microplate reader (Excitation: 380-390 nm, Emission: 460-470 nm)

Procedure:

- Reaction Setup: In a black, flat-bottom 96-well plate, prepare the reaction mixture. For a final volume of 100 μ L:
 - 50 μL of 2x HCT Assay Buffer
 - 10 μL of Histone H3 substrate (e.g., 20 μM final concentration)
 - 10 μL of Crotonyl-CoA (e.g., 50 μM final concentration)
 - 1 μL of CPM dye (10 μM final concentration)
 - 20 μL of deionized water (or inhibitor solution)
- Initiate Reaction: Add 10 μL of purified HCT enzyme (e.g., 50-200 nM final concentration).
- Kinetic Measurement: Immediately place the plate in a pre-warmed (30°C) fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
- Data Analysis: The HCT activity is proportional to the rate of increase in fluorescence (slope
 of the linear portion of the curve). Calculate the initial velocity (v₀) from the slope. For
 inhibitor studies, compare the rates in the presence and absence of the compound.

Protocol 3: Cell-Based Western Blot for Histone Crotonylation

This protocol is used to detect changes in global histone crotonylation levels in cells following treatment or genetic manipulation.[2][5]

Materials:

Cultured cells



- Treatment compounds (e.g., HCT inhibitor, sodium crotonate)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Histone extraction buffer (optional, for higher purity)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pan-crotonyl-lysine (anti-Kcr), anti-Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

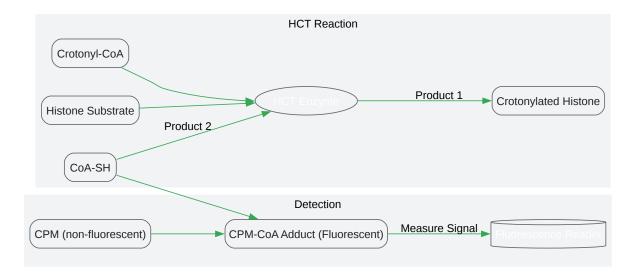
- Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the compound of interest for the desired time.
- Cell Lysis and Histone Extraction:
 - Harvest cells and wash with cold PBS.
 - Lyse cells using RIPA buffer or perform a histone extraction protocol (e.g., acid extraction) to enrich for histones.
 - Sonicate the lysate to shear DNA and reduce viscosity.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE: Load equal amounts of protein (10-20 μg) onto an SDS-PAGE gel (e.g., 15% acrylamide) and separate the proteins by electrophoresis.
- · Western Blotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the anti-pan-Kcr primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control. Quantify band intensities using image analysis software.

IV. Mandatory Visualizations

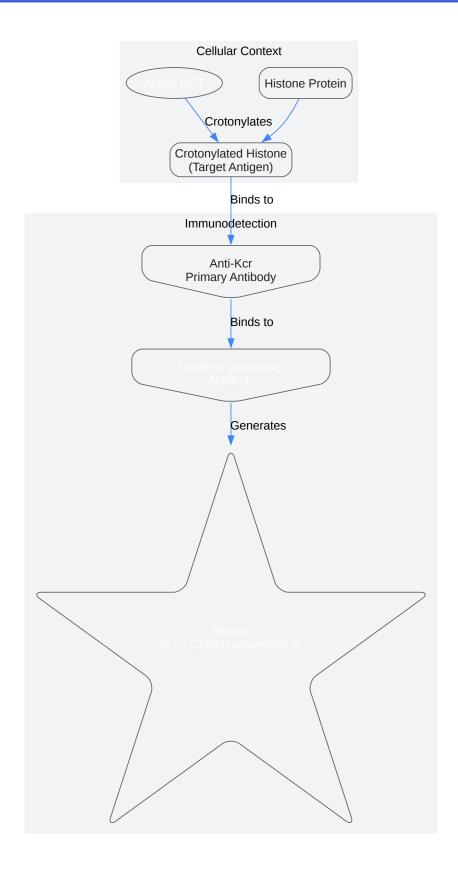




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Caption: Workflow for a coupled fluorescent histone crotonyltransferase assay.





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Caption: Principle of antibody-based detection of histone crotonylation.



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